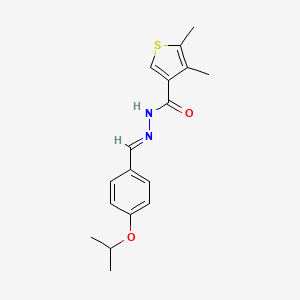

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

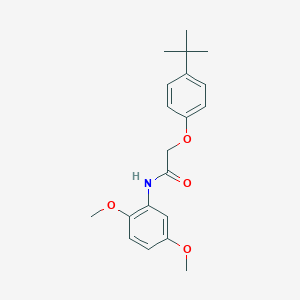

N-(2-ethoxyphenyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.

The exact mass of the compound N-(2-ethoxyphenyl)-2-(2-thienyl)acetamide is 261.08234989 g/mol and the complexity rating of the compound is 273. The solubility of this chemical has been described as 33.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemoselective Acetylation for Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs. Research conducted by Magadum and Yadav (2018) highlights the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This process, optimized through the study of various acyl donors and reaction parameters, is significant for the kinetically controlled synthesis of antimalarial drug intermediates ACS Omega.

Metabolism of Chloroacetamide Herbicides

The comparative metabolism study of chloroacetamide herbicides, including acetochlor and metolachlor, by Coleman et al. (2000) in human and rat liver microsomes, provides insights into the metabolic pathways that might influence the environmental and health impacts of these agricultural chemicals. This research contributes to understanding the biotransformation and potential risks associated with herbicide exposure Environmental Health Perspectives.

Hydrogenation for Azo Disperse Dyes Production

The work by Zhang Qun-feng (2008) on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide through catalytic hydrogenation is pivotal for the production of azo disperse dyes. Employing a novel Pd/C catalyst, this study showcases an environmentally friendly approach to producing important intermediates for the dye industry, achieving high selectivity and reducing by-products Fine Chemical Intermediates.

Environmental Impact of Acetochlor

Investigations into the hydrologic system's reception of acetochlor, a chloroacetanilide herbicide, by Kolpin et al. (1996) document its distribution in rain, stream, and groundwater samples across the midwestern United States. This study provides valuable data on the environmental presence of acetochlor following its application, contributing to the assessment of its ecological impact Environmental Science & Technology.

Biodegradation of Herbicides

Fei Wang et al. (2015) describe the N-deethoxymethylation of acetochlor by Rhodococcus sp. Strain T3-1, identifying the cytochrome P450 system EthBAD as key in this process. This research is crucial for understanding the microbial degradation of chloroacetanilide herbicides and developing bioremediation strategies for contaminated environments Applied and Environmental Microbiology.

特性

IUPAC Name |

N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-2-17-13-8-4-3-7-12(13)15-14(16)10-11-6-5-9-18-11/h3-9H,2,10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIVIOPUQSURNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330137 |

Source

|

| Record name | N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47203811 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349432-91-3 |

Source

|

| Record name | N-(2-ethoxyphenyl)-2-thiophen-2-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5561812.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![6-OXO-6H-BENZO[C]CHROMEN-3-YL 1-CYCLOHEXANECARBOXYLATE](/img/structure/B5561846.png)

![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B5561904.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)